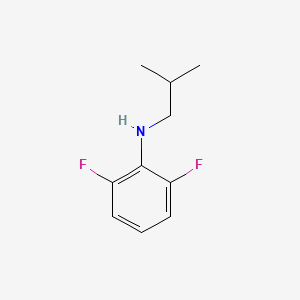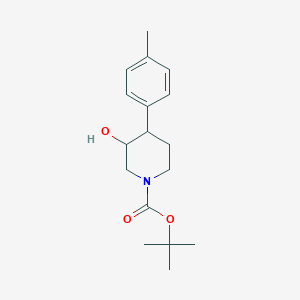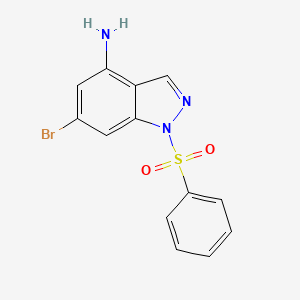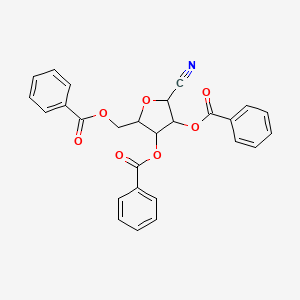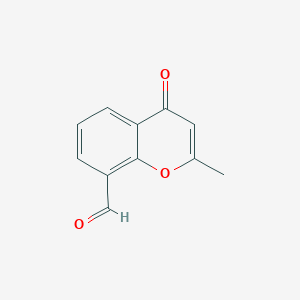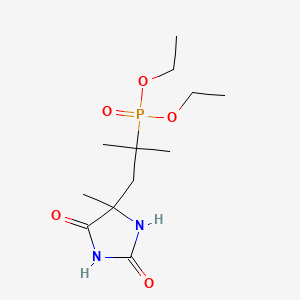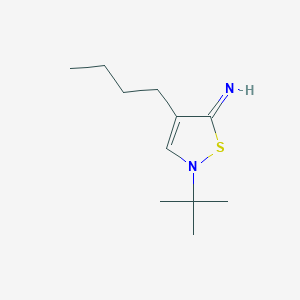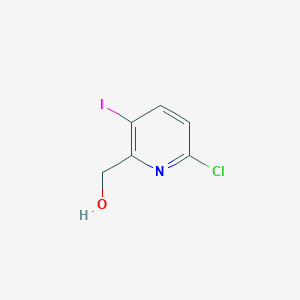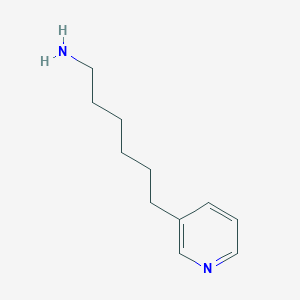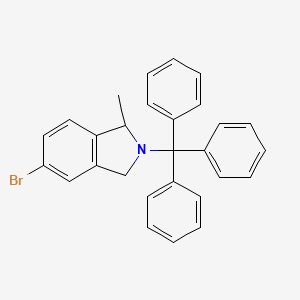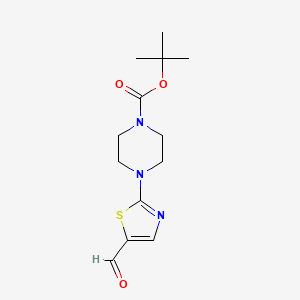![molecular formula C8H5FO3 B8755723 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzo[d][1,3]dioxole, featuring a fluorine atom at the 6th position and an aldehyde group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of benzo[d][1,3]dioxole followed by formylation. The crude product is often purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 6-Fluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
6-Chlorobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
6-Methylbenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its bromine, chlorine, or methyl analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C8H5FO3 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
6-fluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5FO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 |
InChI Key |
LOIJRUNLOIAQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
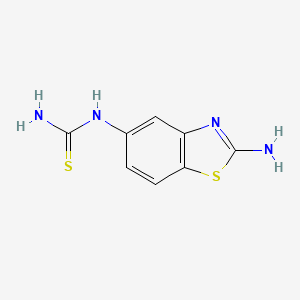
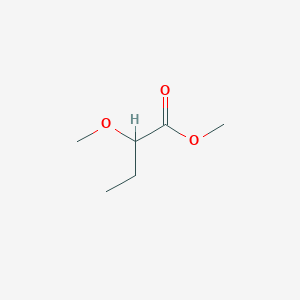
![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol](/img/structure/B8755654.png)
